molecular formula C9H19ClO4 B3145587 13-Chloro-2,5,8,11-tetraoxatridecane CAS No. 57722-04-0

13-Chloro-2,5,8,11-tetraoxatridecane

Cat. No. B3145587
CAS RN: 57722-04-0
M. Wt: 226.7 g/mol
InChI Key: LLYDKJHVBBGLDO-UHFFFAOYSA-N
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Description

13-Chloro-2,5,8,11-tetraoxatridecane, also known as m-PEG4-Cl, is a chemical compound with the molecular formula C9H19ClO4 . It has a molecular weight of 226.7 .


Molecular Structure Analysis

The molecular structure of this compound consists of 9 carbon atoms, 19 hydrogen atoms, 1 chlorine atom, and 4 oxygen atoms .


Physical And Chemical Properties Analysis

The boiling point of this compound is predicted to be 280.7±25.0 °C and its density is predicted to be 1.059±0.06 g/cm3 .

Scientific Research Applications

Nuclear Magnetic Resonance Spectroscopy in Tetrapyrroles

Studies involving nuclear magnetic resonance (NMR) spectroscopy, particularly focusing on tetrapyrroles, have demonstrated the usefulness of techniques like Carbon-13 NMR in analyzing the structure and properties of biologically significant molecules. This includes the assessment of stereochemical configurations and functional group identifications (Matwiyoff & Burnham, 1973).

Reactivity of ω-Chloro Carboxylic Acids

Research on ω-chloro carboxylic acids, including 13-chlorotridecanoic acid, has provided insights into the synthesis and reactivity of these compounds. This includes the preparation of acids through hydrolysis and their condensation reactions, which are pivotal in organic and medicinal chemistry (Nesmeyanov & Zakharkin, 1955).

Synthesis of Vinylchlorine-Containing Compounds

The synthesis of compounds such as (E)-1-chlorotridec-1-ene-6,8-diol, which incorporate vinylchlorine units, is another area of research. These syntheses, using chiral building blocks derived from d-gluconolactone, contribute to our understanding of complex organic synthesis methods (Wang et al., 2014).

Studies on Mononuclear Nickel(II) Complexes

Research on mononuclear nickel(II) complexes with various ligands, including compounds like 1,12-bis(2-pyridyl)-2,5,8,11-tetrathiadecane, provides valuable insights into inorganic chemistry and coordination compounds. This involves understanding the electronic and structural properties of these complexes (Adhikary et al., 1993).

Ionic Liquids Based on Tetraoxatridecane Anions

The development of ionic liquids using anions like 2,5,8,11-tetraoxatridecan-13-oate is a significant area of research. These studies explore the complexation energies, interactions with cations, and properties like conductivity and viscosity, which are crucial in the field of materials science and electrochemistry (Eilmes & Kubisiak, 2013).

Porphyrin Functionalized Carbon Nanotubes

Innovations in nanotechnology include the synthesis of porphyrin monomers and their interaction with single-walled carbon nanotubes. This research is vital for understanding the optical properties and potential applications of these nanomaterials in various technological fields (Öztürk Ürüt et al., 2015).

Tetraoxane Antimalarials and their Reaction with Fe(II)

Investigations into tetraoxane antimalarials, including mixed tetraoxanes synthesized from cholic acid, have shown promising results against different Plasmodium falciparum strains. Such studies are crucial in the field of medicinal chemistry and drug development (Opsenica et al., 2006).

Oligoether Carboxylates as Room-Temperature Ionic Liquids

Research into oligoether carboxylates like 2,5,8,11-Tetraoxatridecan-13-oate forming room-temperature ionic liquids provides insights into their viscosities, conductivities, and solvent polarities. These properties are significant for applications in green chemistry and industrial processes (Klein et al., 2011).

properties

IUPAC Name

1-[2-[2-(2-chloroethoxy)ethoxy]ethoxy]-2-methoxyethane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19ClO4/c1-11-4-5-13-8-9-14-7-6-12-3-2-10/h2-9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLYDKJHVBBGLDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOCCOCCOCCCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19ClO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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